molecular formula C21H18ClN5O4 B2585665 N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251678-04-2

N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2585665
CAS RN: 1251678-04-2
M. Wt: 439.86
InChI Key: CJWLLGSEOYGSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4 and its molecular weight is 439.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • Kumar et al. (2019) reported the synthesis of N-aryl substituted phenyl acetamide analogs starting from phthalic anhydride, showing inhibition activity against the HCT 116 cancer cell line. These compounds were also screened for antimicrobial activities, demonstrating the potential of such structures in developing new anticancer and antimicrobial agents (Kumar et al., 2019).

Antimicrobial and Insecticidal Applications

  • Fedotov et al. (2022) discussed the synthesis and properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, highlighting their role in modern medicine and pharmacy due to their chemical modification possibilities and significant pharmacological potential. The study emphasizes the creation of condensed systems involving 1,2,4-triazole, showing scientific attractiveness and promise for developing new compounds with potential biological applications (Fedotov et al., 2022).

Heterofunctionalization and Annulation

  • Tsizorik et al. (2018) explored the synthesis, annulation, and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-а]pyrazines, forming derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. This research demonstrates the versatility of such compounds in synthesizing structures with potential for varied scientific applications (Tsizorik et al., 2018).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-13-3-6-15(7-4-13)31-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-16-11-14(22)5-8-17(16)30-2/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWLLGSEOYGSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

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